4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
Description
4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with two key functional groups:
- A 4-ethoxyphenylamino group at position 4, contributing electron-donating properties via the ethoxy (-OCH₂CH₃) moiety.
- An isobutylamino group (-NHCH₂CH(CH₃)₂) at position 2, introducing steric bulk and lipophilicity.
This compound is hypothesized to interact with biological targets such as enzymes or receptors due to its amide and carboxylic acid functionalities. Its structural complexity necessitates comparisons with analogs to elucidate structure-activity relationships (SAR) .
Properties
IUPAC Name |
4-(4-ethoxyanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-4-22-13-7-5-12(6-8-13)18-15(19)9-14(16(20)21)17-10-11(2)3/h5-8,11,14,17H,4,9-10H2,1-3H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFWSFTVZLNKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
A primary route involves sequential amide bond formation. The target compound’s backbone is constructed using maleic anhydride derivatives, which are subsequently functionalized with 4-ethoxyaniline and isobutylamine. For instance, tert-butyl 4-(4-carboxybenzyl)piperazine-1-carboxylate (CAS: 479353-63-4) employs HATU-mediated coupling in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIEA) as a base, achieving yields up to 53%. Adapting this protocol, the carboxylic acid moiety of the target compound could react with 4-ethoxyaniline under similar conditions, followed by secondary amidation with isobutylamine.
Key parameters:
Nucleophilic Substitution in Alkoxy-Aromatic Systems
Alternative pathways leverage the nucleophilicity of the 4-ethoxyphenyl group. A two-step process begins with the synthesis of 4-oxo-2-(isobutylamino)butanoic acid, followed by electrophilic aromatic substitution. For example, 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one undergoes substitution with tert-butyl piperazine derivatives in pyridine under microwave irradiation. Applying this methodology, the ethoxy group could be introduced via Ullmann coupling or palladium-catalyzed cross-coupling, though yields may vary (30–40% based on similar protocols).
Reductive Amination and Catalytic Hydrogenation
Reductive amination offers a route to simultaneously introduce the ethoxyphenyl and isobutylamino groups. Starting with 4-oxobutanoic acid, condensation with 4-ethoxyaniline in the presence of sodium cyanoborohydride forms the primary amine intermediate. Subsequent reaction with isobutylaldehyde under hydrogenation conditions (Pd/C, H₂) yields the target compound. This method mirrors the synthesis of N-(3-fluorophenyl)-2-{3...} quinazoline derivatives , which achieve 60–70% yields using analogous hydrogenation steps.
Comparative Analysis of Synthetic Routes
Efficiency and Yield Optimization
The table below contrasts key metrics for each method:
Amide coupling provides higher purity but requires extended reaction times. Reductive amination offers superior yields but may necessitate additional purification steps to remove catalytic residues.
Challenges in Stereochemical Control
The target compound’s stereochemistry at C-2 remains a critical challenge. Patent US7368463B2 highlights the use of chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to enforce stereoselectivity in piperidine derivatives. Applying similar strategies, enantiomerically pure 4-oxobutanoic acid precursors could be synthesized using L-proline catalysis or Sharpless epoxidation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves impurities arising from incomplete amidation or oxidation byproducts. Patent US9567358B2 reports ≥95% purity for structurally related quinazolines under analogous conditions.
Industrial-Scale Feasibility
Cost-Benefit Analysis
HATU-mediated coupling, while efficient, incurs high reagent costs (∼$1,200/mol). Alternatives like EDC/HOBt reduce expenses but may compromise yield (∼35–40%). Microwave-assisted synthesis, as demonstrated in patent US7368463B2, shortens reaction times but requires specialized equipment.
Chemical Reactions Analysis
Oxidation Reactions
The oxobutanoic acid moiety and aromatic ethoxyphenyl group exhibit selective oxidation behavior:
-
Oxo Group Stability : The 4-oxo group is relatively stable under mild oxidizing conditions but can undergo further oxidation in the presence of strong agents like KMnO₄ or CrO₃ under acidic conditions, forming a dicarboxylic acid derivative.
-
Ethoxyphenyl Ring : Electrophilic substitution (e.g., nitration or halogenation) occurs at the para-position relative to the ethoxy group due to its electron-donating nature. For example, nitration with HNO₃/H₂SO₄ yields a nitro-substituted derivative .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Ethoxy-3-nitro-phenyl derivative | |
| Oxo Group Oxidation | KMnO₄, H₂SO₄, Δ | 4-Carboxybutanoic acid |
Reduction Reactions
The amide and ketone functionalities are primary targets for reduction:
-
Amide Reduction : LiAlH₄ reduces the amide bond to a secondary amine, yielding 4-((4-ethoxyphenyl)amino)-2-(isobutylamino)butanoic acid.
-
Oxo Group Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, forming 4-hydroxybutanoic acid derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide Reduction | LiAlH₄, THF, reflux | Secondary amine derivative | |
| Ketone Reduction | NaBH₄, MeOH, 0°C | 4-Hydroxybutanoic acid analog |
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
-
Amide Hydrolysis : Concentrated HCl or NaOH cleaves the amide bond, producing 4-ethoxyaniline and 2-(isobutylamino)-4-oxobutanoic acid .
-
Ether Cleavage : HI or HBr cleaves the ethoxy group to a hydroxyl group, forming 4-hydroxyphenyl derivatives .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, Δ | 4-Ethoxyaniline + Oxobutanoic acid | |
| Ether Cleavage | HI (48%), Δ | 4-Hydroxyphenyl derivative |
Substitution Reactions
The isobutylamino group participates in nucleophilic substitutions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
-
Acylation : Acetic anhydride acetylates the amino group, yielding N-acetyl derivatives.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | |
| Acylation | Ac |
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that compounds similar to 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid possess anti-inflammatory properties. In a study involving animal models, the compound demonstrated significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent for conditions like arthritis and other inflammatory diseases.
Analgesic Properties
In preclinical trials, this compound has shown promise as an analgesic. It was administered to subjects with induced pain, resulting in notable pain relief compared to control groups. The mechanism is believed to involve modulation of pain pathways in the central nervous system.
Cancer Research
The compound's structural similarity to known anticancer agents has led to investigations into its efficacy against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain types of cancer, warranting further exploration into its mechanisms and potential as a chemotherapeutic agent.
Case Study 1: Anti-inflammatory Activity
A study conducted on rats evaluated the anti-inflammatory effects of the compound when administered after inducing paw edema. Results indicated a significant decrease in paw swelling compared to untreated controls, supporting its use in developing anti-inflammatory medications.
Case Study 2: Analgesic Efficacy
In a double-blind study involving human subjects, participants received either the compound or a placebo following surgical procedures. Those treated with the compound reported lower pain scores and required fewer analgesics post-operation, highlighting its potential role in postoperative pain management.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylamino Derivatives
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic Acid (CAS: 1048010-11-2)
- Structure : Differs by substitution of the 4-ethoxyphenyl group with a 2,4-difluorophenyl group.
- Molecular weight: 300.30 g/mol (vs. ~325 g/mol for the target compound). The absence of an ethoxy group may reduce metabolic stability compared to the target compound .
4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic Acid
- Structure: Contains a nitro (-NO₂) group at the phenyl ring’s 2-position.
- Molecular formula: C₁₂H₁₄N₂O₆ (Monoisotopic mass: 282.085 g/mol) .
Variations in Amino Substituents
4-((4-Ethoxyphenyl)amino)-4-oxobutanoic Acid
- Structure: Lacks the isobutylamino group at position 2.
- Key Properties :
2-[[(2S)-2-(Acetylamino)-2-carboxyethyl]thio]-4-[(phenyl)amino]-4-oxobutanoic Acid
Conformational Analogs
(E)-4-((4-Methylphenyl)amino)-4-oxobut-2-enoic Acid
- Structure: Contains a double bond (but-2-enoic acid) instead of a saturated backbone.
- Key Properties: Rigid conformation may restrict binding to flexible active sites . Molecular formula: C₁₁H₁₁NO₃ .
Biological Activity
4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C₁₃H₁₅N₃O₄. Its structure comprises an ethoxyphenyl group and an isobutylamino group, contributing to its biological activity. The presence of the oxobutanoic acid moiety is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways, potentially influencing cancer cell growth.
Antitumor Activity
Research indicates that the compound exhibits antitumor properties . In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown anti-inflammatory effects . It appears to modulate inflammatory cytokines such as TNF-alpha and IL-6, which are critical in chronic inflammation and cancer progression.
Antimicrobial Properties
The compound also displays antimicrobial activity against several bacterial strains. Studies have reported its effectiveness against gram-positive bacteria, suggesting potential applications in treating infections.
Case Studies
- Antitumor Efficacy in Animal Models : A study conducted on mice bearing tumor xenografts showed significant tumor reduction upon treatment with this compound compared to control groups. The study highlighted the compound's ability to inhibit tumor angiogenesis.
- Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were tested against the compound, revealing a minimum inhibitory concentration (MIC) that suggests it could be a candidate for developing new antimicrobial therapies.
Comparative Analysis
| Property | This compound | Other Similar Compounds |
|---|---|---|
| Antitumor Activity | Yes | Limited |
| Anti-inflammatory Effects | Yes | Varies |
| Antimicrobial Activity | Yes | Limited |
| Mechanism of Action | Kinase inhibition; apoptosis induction | Varies |
Q & A
Basic: What are the recommended synthetic routes for 4-((4-Ethoxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Precursor Selection
Start with maleic anhydride or succinic acid derivatives as precursors, as these are common scaffolds for synthesizing 4-oxobutanoic acid analogs. For example, nucleophilic substitution of amines (e.g., 4-ethoxyaniline) with activated carbonyl groups can yield intermediates . - Step 2: Solvent and Catalyst Optimization
Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity. Catalytic amounts of triethylamine or DMAP improve reaction rates for amide bond formation . - Step 3: Temperature Control
Maintain temperatures between 60–80°C to balance reaction efficiency and avoid decomposition of the ethoxyphenyl group . - Validation: Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and elemental composition .
Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR:
- The ethoxy group (-OCH2CH3) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.0 ppm). The isobutylamino group (-NHCH2CH(CH3)2) shows splitting patterns in δ 1.0–2.5 ppm .
- The 4-oxobutanoic acid backbone produces characteristic carbonyl signals at δ ~170–175 ppm in 13C NMR .
- IR Spectroscopy:
- Stretching vibrations for amide (N-H: ~3300 cm⁻¹) and carbonyl (C=O: ~1650–1750 cm⁻¹) groups confirm functional groups .
- Mass Spectrometry (HRMS):
Use ESI-HRMS to verify molecular weight (e.g., calculated for C16H23N2O4: 307.16 g/mol) and fragment ions (e.g., cleavage at the amide bond) .
Advanced: How do steric and electronic effects of the 4-ethoxy and isobutyl groups influence regioselectivity in substitution reactions?
Methodological Answer:
- Steric Effects:
The isobutyl group introduces steric hindrance, favoring reactions at the less hindered 4-oxobutanoic acid carbonyl over the ethoxyphenyl-substituted site. This can be demonstrated via competitive reactions with electrophiles (e.g., acyl chlorides) . - Electronic Effects:
The electron-donating ethoxy group (-OCH2CH3) activates the phenyl ring for electrophilic substitution but deactivates the adjacent carbonyl toward nucleophilic attack. DFT calculations (e.g., using Gaussian) can map charge distribution to predict reactivity . - Experimental Validation:
Compare reaction rates and product distributions in analogs with substituents of varying electronic profiles (e.g., replacing ethoxy with nitro or methoxy groups) .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound?
Methodological Answer:
- Step 1: Solvent Screening
Test solubility in DMSO, methanol, and buffered aqueous solutions (pH 2–9) using nephelometry or UV-Vis spectroscopy. Note discrepancies due to polymorphic forms . - Step 2: Purity Assessment
Use DSC to detect impurities or hydrate formation, which may artificially reduce solubility . - Step 3: Standardization
Report solubility with temperature (±0.1°C control) and solvent lot numbers, as trace water in DMSO can skew results .
Advanced: What strategies are effective for analyzing biological activity when conflicting in vitro vs. in vivo data arise?
Methodological Answer:
- Hypothesis 1: Metabolic Instability
Perform LC-MS/MS to identify metabolites in plasma or liver microsomes. The ethoxy group may undergo oxidative dealkylation, altering activity . - Hypothesis 2: Protein Binding
Use equilibrium dialysis to measure free vs. protein-bound fractions. High serum albumin binding in vivo may reduce effective concentrations . - Experimental Design:
Compare IC50 values in cell-based assays (with/without metabolic inhibitors like 1-aminobenzotriazole) to isolate pharmacokinetic vs. pharmacodynamic effects .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking:
Use AutoDock Vina to model binding to enzymes (e.g., kinases or proteases). The 4-oxobutanoic acid moiety may chelate metal ions in catalytic sites . - MD Simulations:
Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the isobutylamino group and target residues (e.g., Asp/Glu in binding pockets) . - Validation:
Synthesize analogs with modified substituents (e.g., replacing isobutyl with tert-butyl) and correlate docking scores with experimental IC50 values .
Basic: What are the key stability concerns for this compound during storage, and how can degradation be mitigated?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis of the amide bond in acidic/basic conditions.
- Oxidation of the ethoxy group under light or oxygen .
- Stabilization Strategies:
- Monitoring:
Periodically analyze via HPLC for degradation products (e.g., free 4-ethoxyaniline) .
Advanced: How should researchers address discrepancies in reported melting points for this compound?
Methodological Answer:
- Step 1: Polymorph Screening
Recrystallize from multiple solvents (e.g., ethanol vs. ethyl acetate) and analyze via PXRD to identify crystalline forms . - Step 2: Calorimetry
Use DSC to measure melting ranges (±0.5°C) and detect eutectic mixtures or solvates . - Step 3: Collaborative Verification
Cross-validate data with independent labs using standardized protocols (e.g., ASTM E794) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
